5-Undecanone, 3-methyl-

Description

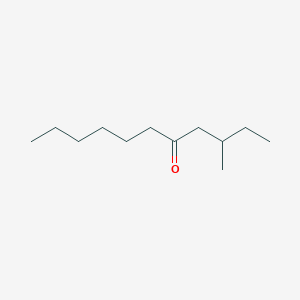

The compound 5-Undecanone, 3-methyl-, known systematically as 3-methylundecan-5-one, is a branched-chain aliphatic ketone. Its structure consists of an eleven-carbon backbone (undecane) with a carbonyl group (C=O) at the fifth carbon and a methyl group branching from the third carbon. This structure, while seemingly straightforward, places it at the intersection of several key areas of chemical study. It serves as a valuable model for investigating the influence of alkyl branching on the physical and chemical properties of long-chain ketones and is an intermediate in various organic syntheses.

| Identifier | Value |

| IUPAC Name | 3-Methylundecan-5-one |

| CAS Number | 6064-30-8 |

| Molecular Formula | C₁₂H₂₄O |

| Molecular Weight | 184.32 g/mol |

While 3-methyl-5-undecanone is not as widely documented as a natural product itself, its structural motifs are highly relevant to the field. Natural product chemistry often involves the study of compounds that mediate interactions between organisms, known as semiochemicals. Many of these, particularly insect pheromones, are long-chain or branched-chain ketones. For instance, 4-methyl-3-heptanone (B36217) has been identified as an alarm pheromone in certain ant species. usda.gov

Furthermore, derivatives of undecanone are found in nature. 2-Undecanone, an unbranched isomer, is a natural compound found in various plants like wild tomatoes and the essential oil of rue, where it functions as an insect repellent. sigmaaldrich.comwikipedia.org Another related compound, (S)-2-acetoxy-5-undecanone, has been identified as the female sex pheromone of the raspberry cane midge. pherobase.com The presence of these structurally similar methyl-substituted ketones in natural systems suggests that 3-methyl-5-undecanone belongs to a class of molecules with significant biological potential, acting as signaling molecules or defense compounds. The study of such compounds is crucial for understanding chemical ecology and for developing new, environmentally benign pest control strategies. sigmaaldrich.com

Ketone derivatives are a cornerstone of modern organic chemistry due to the versatile reactivity of the carbonyl group. They serve as fundamental building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ainih.gov The carbonyl carbon is electrophilic, making it a target for nucleophilic addition reactions, while the adjacent α-carbons are acidic, allowing for the formation of enolates, which are powerful nucleophiles in their own right. This dual reactivity enables a vast array of carbon-carbon bond-forming reactions, which are essential for constructing complex molecular skeletons. researchgate.net

In contemporary chemical research, ketones are central to the development of natural product-inspired compound libraries for drug discovery. nih.govresearchgate.net The ability to readily modify ketones makes them ideal starting points for creating diverse molecular structures that can be screened for biological activity. Beyond synthesis, branched-chain ketones are also investigated for their applications in other fields. For example, some are used in the fragrance and flavor industry due to their characteristic odors, while others have been explored as potential additives to improve the combustion properties of biofuels. ontosight.ai

| Ketone Derivative | Significance/Application |

| 2-Undecanone | Natural insect repellent, flavor and fragrance component. sigmaaldrich.comwikipedia.org |

| 4-Methyl-3-heptanone | Insect alarm pheromone. usda.gov |

| (S)-2-acetoxy-5-undecanone | Insect sex pheromone. pherobase.com |

| General Ketones | Intermediates in organic synthesis, building blocks for pharmaceuticals. ontosight.ainih.gov |

The concept of stereochemistry, or the three-dimensional arrangement of atoms in a molecule, is of paramount importance in chemical and biological research. msu.eduyoutube.com The presence of a methyl group at the third carbon position makes 3-methyl-5-undecanone a chiral molecule. The third carbon atom is a stereocenter because it is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a hexan-2-one group.

This chirality means that 3-methyl-5-undecanone can exist as a pair of non-superimposable mirror images called enantiomers: (R)-3-methyl-5-undecanone and (S)-3-methyl-5-undecanone. While enantiomers have identical physical properties such as boiling point and density, they can exhibit profoundly different biological activities. This is because biological systems, such as enzyme active sites and protein receptors, are themselves chiral and will often interact differently with each enantiomer. libretexts.org

A classic example is the molecule carvone, where the (R)-enantiomer smells of spearmint and the (S)-enantiomer smells of caraway. libretexts.org In the context of undecanones and related natural products, the specific stereochemistry is often crucial for their function as pheromones. A particular insect species might only respond to one specific enantiomer of a signaling molecule. Therefore, any research into the biological activity or synthesis of 3-methyl-5-undecanone must take stereochemistry into account. The synthesis of enantiomerically pure forms of such compounds is a significant challenge in organic chemistry, often requiring sophisticated asymmetric synthesis or chiral separation techniques. mdpi.com Understanding the stereochemical aspects of undecanones is thus essential for unlocking their full potential in fields ranging from chemical ecology to medicinal chemistry.

Structure

3D Structure

Properties

CAS No. |

6064-30-8 |

|---|---|

Molecular Formula |

C12H24O |

Molecular Weight |

184.32 g/mol |

IUPAC Name |

3-methylundecan-5-one |

InChI |

InChI=1S/C12H24O/c1-4-6-7-8-9-12(13)10-11(3)5-2/h11H,4-10H2,1-3H3 |

InChI Key |

OTDMVHVBSLMOBS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)CC(C)CC |

Origin of Product |

United States |

Occurrence and Advanced Isolation Methodologies of 5 Undecanone, 3 Methyl

Natural Biological Sources and Distribution

A thorough review of scientific literature reveals a notable scarcity of information regarding the natural occurrence of the specific isomer 5-Undecanone, 3-methyl-. While related ketones are documented as metabolites and signaling molecules, the presence of this particular compound in biological systems is not well-established in available research.

Documentation in Plant Metabolomes (e.g., Bupleurum chinense)

Despite the rich and complex variety of volatile organic compounds found in plant metabolomes, extensive searches of chemical databases and scientific literature did not yield specific evidence of 5-Undecanone, 3-methyl- as a constituent of Bupleurum chinense or other documented plant species. The genus Bupleurum is known to produce a wide array of essential oils, flavonoids, and other compounds, but this specific ketone is not listed among its identified volatiles in the reviewed literature. nih.gov

Identification in Microbial Metabolic Profiles

Microorganisms are known to produce a diverse range of metabolites, including various ketones, through pathways such as fatty acid β-oxidation. nih.gov For instance, certain bacteria are capable of producing methyl ketones from the oxidation of n-alkanes. bohrium.com However, based on the conducted research, there is no specific documentation identifying 5-Undecanone, 3-methyl- as a metabolite in the metabolic profiles of any specific microbial species.

Presence in Animal Chemical Ecology

Chemical signaling is a fundamental aspect of animal ecology, with many species using volatile organic compounds as pheromones or defensive agents. Aliphatic methyl ketones, for example, are known to function as natural insecticides in plants and as pheromones in insects. nih.gov However, literature searches did not provide any instances of 5-Undecanone, 3-methyl- being identified as a pheromone, allomone, or kairomone in the chemical ecology of any animal species.

State-of-the-Art Isolation Techniques for Volatile Organic Compounds

The isolation of specific volatile organic compounds (VOCs) like 5-Undecanone, 3-methyl- from a complex biological matrix requires advanced and sensitive analytical techniques. The choice of method depends on the volatility of the compound, its concentration, and the nature of the sample matrix.

Sophisticated Distillation and Extraction Methods (e.g., Hydrodistillation, Solvent-Assisted Extraction)

Traditional yet refined methods for isolating VOCs from natural sources include hydrodistillation and solvent-assisted extraction. These techniques are foundational in natural product chemistry.

Hydrodistillation: This is a common method for extracting essential oils and other volatile compounds from plant material. nih.gov The process involves co-distilling the sample material with water. The resulting steam, carrying the volatile compounds, is condensed, and the immiscible oil phase is then separated from the aqueous phase. nih.gov

Principle: Based on the principle that the boiling point of a mixture of immiscible liquids is lower than the boiling points of the individual components. This allows for the volatilization of high-boiling point compounds at temperatures below 100°C, preventing thermal degradation.

Application: Widely used for extracting essential oils from leaves, flowers, and seeds. nih.gov It is particularly suitable for compounds that are stable in the presence of steam.

Solvent-Assisted Extraction: This technique involves the use of an organic solvent to selectively dissolve and extract the target compounds from the sample matrix. livetoplant.com The choice of solvent is critical and is based on the "like dissolves like" principle, where the polarity of the solvent is matched to the polarity of the target analyte. livetoplant.com

Principle: Exploits the differential solubility of compounds in a selected solvent. After extraction, the solvent is typically evaporated to concentrate the analyte.

Common Solvents for Ketones: For a moderately polar compound like a ketone, solvents such as ethanol, methanol, acetone, or ethyl acetate (B1210297) are often employed. rsc.org Non-polar solvents like hexane can be used to extract non-polar lipids and waxes. rsc.org

Table 1: Comparison of Distillation and Extraction Methods for VOCs| Technique | Principle | Advantages | Disadvantages | Applicability for 5-Undecanone, 3-methyl- |

|---|---|---|---|---|

| Hydrodistillation | Co-distillation with water | Simple, inexpensive equipment; prevents thermal degradation of some compounds | Can cause hydrolysis of certain compounds; long extraction times; water-soluble volatiles may be lost | Potentially suitable if the compound is present in a plant matrix and is thermally stable and water-insoluble |

| Solvent-Assisted Extraction | Differential solubility in a solvent | High selectivity based on solvent choice; can be used at room temperature | Requires potentially toxic and expensive organic solvents; solvent removal step needed | Highly suitable, using a solvent of appropriate polarity (e.g., ethyl acetate, dichloromethane) |

Advanced Solid-Phase Microextraction (SPME) Applications

Solid-Phase Microextraction (SPME) is a modern, solvent-free sample preparation technique that is highly effective for concentrating VOCs from various samples, including biological fluids and the headspace above a sample. carm.es It is particularly useful for trace analysis.

Principle: SPME uses a fused silica fiber coated with a stationary phase. The fiber is exposed to the sample or its headspace, and analytes partition from the sample matrix onto the fiber coating. After a set extraction time, the fiber is retracted and transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. csir.co.za

Headspace SPME (HS-SPME): For volatile compounds in solid or liquid matrices, HS-SPME is often the preferred method. The fiber is exposed to the vapor phase (headspace) in equilibrium with the sample, which avoids interference from non-volatile matrix components. csir.co.za

Fiber Selection: The choice of fiber coating is crucial for selective and efficient extraction. For a ketone like 5-Undecanone, 3-methyl-, a fiber with a non-polar or moderately polar coating would be appropriate.

Table 2: Common SPME Fiber Coatings and Their Applications| Fiber Coating Material | Abbreviation | Polarity | Typical Analytes |

|---|---|---|---|

| Polydimethylsiloxane | PDMS | Non-polar | Volatile, non-polar compounds |

| Polyacrylate | PA | Polar | Polar semi-volatiles (e.g., phenols, alcohols) |

| Carboxen/Polydimethylsiloxane | CAR/PDMS | Bipolar (Porous Solid) | Gases and low molecular weight VOCs |

| Divinylbenzene/Carboxen/PDMS | DVB/CAR/PDMS | Bipolar (Porous Solid) | Wide range of VOCs and semi-volatiles |

The application of HS-SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS) provides a highly sensitive and selective method for the analysis of ketones in biological samples, such as urine or breath, for monitoring metabolic states or exposure to organic solvents. carm.escsir.co.zacreative-proteomics.com This advanced methodology would be the gold standard for detecting and quantifying trace amounts of 5-Undecanone, 3-methyl- if found in a biological matrix.

While the chemical compound 5-Undecanone, 3-methyl-, also known as 3-methyl-undecan-5-one, is a recognized chemical entity, a thorough review of scientific databases and literature reveals a lack of information regarding its natural occurrence. Consequently, details regarding its advanced isolation and purification methodologies from natural sources are also unavailable.

The study of chemical compounds from natural sources, often a precursor to understanding their properties and potential applications, begins with identifying their presence in flora, fauna, or microorganisms. Methodologies such as Supercritical Fluid Extraction (SFE) and preparative chromatographic techniques are then optimized to isolate these compounds in a pure form for further analysis.

At present, research detailing the existence of 5-Undecanone, 3-methyl- in any natural matrix has not been published in the accessible scientific domain. The absence of this foundational data precludes any discussion on optimized SFE parameters or preparative chromatographic fractionation for its isolation. Scientific literature does contain mentions of this compound in the context of chemical reactivity surveys of alkanones, confirming its existence as a synthesized molecule. However, its natural sourcing remains unaddressed.

Therefore, the subsequent sections detailing specific isolation and enrichment techniques cannot be elaborated upon for 5-Undecanone, 3-methyl- due to the absence of a known natural source.

Biosynthetic Pathways and Modern Synthetic Approaches to 5 Undecanone, 3 Methyl

Elucidation of Putative Biosynthetic Precursors and Enzymatic Transformations

The biosynthesis of ketones in nature is often linked to the metabolism of fatty acids. While the specific pathway for 5-Undecanone, 3-methyl- has not been definitively elucidated, it is possible to hypothesize its formation based on known biochemical reactions.

The biosynthesis of methyl ketones is believed to originate from the β-oxidation of fatty acids. nih.govosti.gov In this proposed pathway, a long-chain fatty acid is activated to its coenzyme A (CoA) thioester and subsequently undergoes cycles of oxidation, hydration, and thiolysis to yield shorter-chain fatty acyl-CoAs. For the formation of 5-Undecanone, 3-methyl-, a branched-chain fatty acid precursor would be required. The biosynthetic pathway likely involves the modification of a β-ketoacyl-CoA intermediate.

Table 1: Putative Lipid Precursors for 5-Undecanone, 3-methyl- Biosynthesis

| Precursor Type | Specific Intermediate (Hypothetical) | Role in Pathway |

| Branched-Chain Fatty Acid | 3-Methyldodecanoic acid | Initial substrate for β-oxidation |

| β-Ketoacyl-CoA | 3-Oxo-5-methylundecanoyl-CoA | Penultimate precursor before decarboxylation |

The pathway would likely proceed through the initial oxidation of a C12 branched-chain fatty acid. Subsequent rounds of β-oxidation would lead to a β-ketoacyl-CoA intermediate, which can then be acted upon by specific enzymes to yield the final ketone product.

A key step in the biosynthesis of methyl ketones is the decarboxylation of a β-ketoacyl intermediate. This transformation is catalyzed by a class of enzymes known as methyl ketone synthases. nih.gov In some organisms, this activity is carried out by enzymes such as FadM, which is a thioesterase that can hydrolyze the β-ketoacyl-CoA, followed by spontaneous decarboxylation of the resulting β-keto acid. osti.gov

In the context of 5-Undecanone, 3-methyl- biosynthesis, a putative methyl ketone synthase would exhibit specificity for a branched-chain β-ketoacyl-CoA substrate. The characterization of such an enzyme would involve its isolation, purification, and the determination of its substrate specificity and kinetic parameters.

Table 2: Enzyme Families Implicated in Ketone Biosynthesis

| Enzyme Family | Example Enzyme | Function |

| Acyl-CoA Dehydrogenase | FadE | Oxidation of fatty acyl-CoA |

| Enoyl-CoA Hydratase/Dehydrogenase | FadB/FadJ | Hydration and oxidation |

| Thioesterase/Methyl Ketone Synthase | FadM, ShMKS1/2 | Hydrolysis of β-ketoacyl-CoA and subsequent decarboxylation |

Isotopic labeling is a powerful technique to trace the metabolic fate of precursors and elucidate biosynthetic pathways. nih.gov By feeding an organism with a precursor molecule enriched with a stable isotope (e.g., ¹³C or ²H), the incorporation of the label into the final product can be monitored using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

For the elucidation of the 5-Undecanone, 3-methyl- biosynthetic pathway, a study could be designed using ¹³C-labeled branched-chain fatty acids. The analysis of the resulting labeled ketone would confirm the precursor-product relationship and provide insights into the specific enzymatic transformations involved.

Table 3: Common Isotopes and Techniques for Biosynthetic Studies

| Isotope | Analytical Technique | Information Obtained |

| ¹³C | Mass Spectrometry, NMR Spectroscopy | Carbon skeleton rearrangement and precursor incorporation |

| ²H (Deuterium) | Mass Spectrometry, NMR Spectroscopy | Tracing of hydrogen atoms and stereochemical analysis |

| ¹⁸O | Mass Spectrometry | Elucidation of oxygen incorporation mechanisms |

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions to create complex molecules. nih.govnih.gov This approach offers a promising alternative for the sustainable production of 5-Undecanone, 3-methyl-.

The construction of the carbon backbone of 5-Undecanone, 3-methyl- can be achieved through enzymatic carbon-carbon bond formation. nih.govresearchgate.netacs.org Aldolases and thiamine-dependent lyases are two key enzyme classes that catalyze the formation of C-C bonds with high stereoselectivity. rsc.orgnih.gov

A potential retrosynthetic analysis of 5-Undecanone, 3-methyl- would suggest a disconnection at the C4-C5 bond, which could be formed via an aldol-type reaction between an enolate derived from a shorter-chain ketone and an aldehyde. Alternatively, a thiamine-dependent enzyme could catalyze the umpolung reaction of an aldehyde, which would then act as a nucleophile.

Table 4: Biocatalytic C-C Bond Forming Reactions for Ketone Synthesis

| Enzyme Class | Reaction Type | Substrates | Product Feature |

| Aldolases | Aldol (B89426) Addition | Aldehyde/Ketone + Aldehyde | β-Hydroxy ketone |

| Thiamine-dependent Lyases | Acyloin/Benzoin Condensation | Aldehydes or Ketones | α-Hydroxy ketone |

The efficiency and selectivity of biocatalysts can be further improved through enzyme engineering. nih.govnih.gov Techniques such as directed evolution and site-directed mutagenesis allow for the modification of enzyme properties to suit specific industrial applications.

For the synthesis of 5-Undecanone, 3-methyl-, the enzymes involved in the biosynthetic pathway or the chemoenzymatic route could be engineered to enhance their activity, stability, and substrate specificity. For instance, a methyl ketone synthase could be engineered to selectively accept the branched-chain precursor required for 5-Undecanone, 3-methyl- formation, thereby increasing the yield and purity of the final product.

Table 5: Key Techniques in Enzyme Engineering

| Technique | Description | Application |

| Directed Evolution | Iterative rounds of random mutagenesis and screening/selection | Improvement of enzyme activity, stability, and selectivity |

| Site-Directed Mutagenesis | Specific modification of amino acid residues in the active site | Investigation of enzyme mechanism and rational design of improved catalysts |

| Ribosome Display | In vitro selection and evolution of proteins | Generation of enzymes with novel functions or enhanced properties |

Stereoselective Chemical Synthesis Methodologies

The effective synthesis of a single enantiomer of a chiral molecule like 3-methyl-5-undecanone necessitates the use of stereoselective methods. These strategies are designed to favor the formation of one stereoisomer over others, leading to an enantiomerically enriched or pure product.

Asymmetric synthesis aims to create a preponderance of one enantiomer of a chiral product from an achiral or racemic starting material. This is often achieved by employing a chiral auxiliary, reagent, or catalyst that influences the stereochemical outcome of the reaction. While specific examples for 3-methyl-5-undecanone are not extensively documented, established asymmetric paradigms for the synthesis of chiral ketones can be applied.

One such powerful technique is the Sharpless Asymmetric Dihydroxylation (AD) . This method is used to convert an alkene to a diol with a high degree of enantioselectivity. For instance, in the synthesis of a related ketone, 2-hydroxy-5-methyl-3-hexanone, Sharpless AD was employed on a silyl (B83357) enol ether precursor. researchgate.net The use of AD-mix-β as the oxidant resulted in the desired product with a significant enantiomeric excess. researchgate.net A similar strategy could be envisioned for 3-methyl-5-undecanone, starting from an appropriate alkene precursor.

Another prominent method is asymmetric epoxidation , such as that developed by Shi. In the synthesis of (S)-2-hydroxy-5-methyl-3-hexanone, Shi's asymmetric epoxidation of a mixture of silyl enol ethers yielded the target compound with good enantiomeric excess. researchgate.net The choice of catalyst, derived from either D- or L-fructose, dictated the resulting enantiomer. researchgate.net This highlights the principle of catalyst-controlled stereoselection, which is fundamental to modern asymmetric synthesis.

The concept of using chiral auxiliaries is another well-established paradigm. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis in order to control the stereochemical outcome of the reaction. After the desired stereoselective transformation, the auxiliary is removed. For example, a chiral-auxiliary mediated acetate (B1210297) aldol addition has been used as a key step in the stereoselective synthesis of other complex molecules. researchgate.net This approach could be adapted to introduce the chiral center in 3-methyl-5-undecanone.

The table below summarizes key asymmetric synthesis paradigms applicable to the synthesis of chiral ketones.

| Asymmetric Paradigm | Description | Potential Application to 3-methyl-5-undecanone |

| Sharpless Asymmetric Dihydroxylation | Converts alkenes to chiral diols with high enantioselectivity using a chiral osmium catalyst. | Synthesis of a chiral diol precursor that can be further oxidized to the target ketone. |

| Shi Asymmetric Epoxidation | Epoxidizes alkenes, particularly electron-deficient ones, with high enantioselectivity using a fructose-derived catalyst. | Enantioselective epoxidation of an alkene precursor, followed by ring-opening to introduce the desired stereochemistry. |

| Chiral Auxiliary-Mediated Reactions | A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical course of a reaction. | An auxiliary could be used to control the stereochemistry of an alkylation or addition reaction to form the chiral center. |

The heart of many asymmetric transformations lies in the design of the chiral catalyst. A catalyst's effectiveness in inducing chirality is highly dependent on the structure of the metal center and, crucially, the surrounding chiral ligands. These ligands create a chiral environment that forces the reaction to proceed through a lower energy transition state for one enantiomer over the other.

A prime example of this is the use of copper/chiral phosphoramidite (B1245037) catalysts. In the stereoselective synthesis of 2,3,7-trimethylcyclooctanone, the conjugate addition of dimethylzinc (B1204448) to an enone was catalyzed by a copper complex bearing a chiral phosphoramidite ligand. rug.nl This reaction proceeded with high stereoselectivity, yielding a single isomer. rug.nl The success of this transformation hinges on the specific structure of the phosphoramidite ligand, which dictates the facial selectivity of the nucleophilic attack.

The optimization of ligands is a critical aspect of catalyst design. Subtle changes in the steric and electronic properties of the ligand can have a profound impact on the enantioselectivity of the reaction. For instance, in the context of the aforementioned synthesis, different enantiomers of the ligand (L-1 and ent-L-1) were used to access different stereoisomers of the product. rug.nl

The development of novel organocatalysts has also become a major area of research. These are small organic molecules that can catalyze reactions with high enantioselectivity, avoiding the need for potentially toxic or expensive metals. The screening of chiral organocatalysts is a key strategy in the total synthesis of complex molecules, including those starting from precursors like the Wieland-Miescher ketone. nih.gov

The following table outlines key considerations in catalyst design for stereoselective synthesis.

| Catalyst Component | Role in Chiral Induction | Example |

| Metal Center | Lewis acid to activate the substrate. | Copper(I) |

| Chiral Ligand | Creates a chiral environment around the metal center, dictating the stereochemical outcome. | Phosphoramidites |

| Ligand Substituents | Fine-tune the steric and electronic properties of the catalyst to optimize enantioselectivity. | Bulky aromatic groups on the phosphoramidite ligand. |

| Organocatalyst | Provides a chiral environment through non-covalent interactions (e.g., hydrogen bonding). | Proline and its derivatives |

The total synthesis of a target molecule like 3-methyl-5-undecanone from simple, commercially available starting materials is the ultimate demonstration of synthetic prowess. A successful total synthesis requires a carefully planned route that strategically introduces the required functional groups and stereocenters.

While a complete total synthesis of 3-methyl-5-undecanone is not prominently reported, the principles can be illustrated through related syntheses. A common strategy involves the construction of a carbon skeleton followed by the stereoselective introduction of key functional groups. For instance, the Robinson annulation is a classic method for forming six-membered rings and has been used to produce versatile starting materials like the Wieland-Miescher ketone. nih.gov

A hypothetical retrosynthetic analysis for 3-methyl-5-undecanone might start by disconnecting the molecule at the carbonyl group, suggesting a Grignard-type addition of an organometallic reagent to an aldehyde or a Weinreb amide. The chiral methyl group could be introduced via a stereoselective conjugate addition to an α,β-unsaturated ketone.

The characterization of intermediates at each step of a total synthesis is crucial to confirm their structure and purity before proceeding to the next reaction. A variety of spectroscopic techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of a molecule. Advanced techniques like HSQC, HMBC, and NOESY can be used to elucidate complex structures and relative stereochemistry. rug.nl

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity.

Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as the carbonyl (C=O) group in a ketone.

Chiral Chromatography: Techniques like chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are essential for determining the enantiomeric excess (ee) of a chiral product. researchgate.net

Advanced Analytical Techniques for Identification and Quantification of 5 Undecanone, 3 Methyl

High-Resolution Chromatographic Separations

Chromatographic techniques are central to separating 5-Undecanone, 3-methyl- from complex mixtures, whether from a synthetic reaction output or a natural matrix. The choice of method depends on the sample complexity and the analytical goal, such as purity assessment, quantification, or structural confirmation.

Gas Chromatography (GC) Coupled with Selective Detectors (e.g., FID, TCD)

Gas chromatography is the premier technique for analyzing volatile compounds like 5-Undecanone, 3-methyl-. The separation is based on the compound's boiling point and its interaction with the stationary phase of the GC column.

A Flame Ionization Detector (FID) is highly suitable for quantifying 5-Undecanone, 3-methyl-. nist.gov The FID is sensitive to organic compounds containing carbon-hydrogen bonds and provides a response that is proportional to the mass of the carbon analyte. This makes it an excellent choice for determining the purity of a sample or its concentration in a mixture. For analysis, the sample is vaporized and carried through a capillary column (e.g., a non-polar DB-5 or a mid-polar DB-17) by an inert gas, where it is separated from other volatile components before reaching the detector.

A Thermal Conductivity Detector (TCD) can also be used. The TCD is a universal, non-destructive detector that measures the difference in thermal conductivity between the carrier gas and the column effluent. While generally less sensitive than the FID for organic compounds, it is robust and can be used for quantifying high-concentration samples. Helium is a common carrier gas due to its high thermal conductivity compared to most organic analytes.

Although specific experimental retention indices for 5-Undecanone, 3-methyl- are not widely published, its retention time can be predicted to be higher than its lower-mass analogues due to its C12 backbone.

Table 1: Typical GC Conditions for Ketone Analysis

| Parameter | Typical Setting |

|---|---|

| Column Type | DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Detector | FID or TCD |

| Detector Temperature | 280 °C (FID), 250 °C (TCD) |

| Oven Program | Initial 60 °C, ramp at 10 °C/min to 280 °C |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Matrices

For exceptionally complex samples, such as natural product extracts or pheromone blends where 5-Undecanone, 3-methyl- might be a minor component, comprehensive two-dimensional gas chromatography (GCxGC) offers vastly superior resolving power. This technique couples two columns with different separation mechanisms (e.g., non-polar followed by polar) via a modulator.

The entire effluent from the first-dimension column is sequentially trapped, focused, and injected onto the second, fast-separating column. This process generates a structured, two-dimensional chromatogram with volatility plotted against polarity, allowing for the separation of compounds that would co-elute in a one-dimensional GC analysis. When coupled with a flame ionization detector (GCxGC-FID), it provides enhanced sensitivity and detailed group-type separation, which is invaluable for fingerprinting complex mixtures containing aliphatic ketones.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for the structural identification of 5-Undecanone, 3-methyl-. After separation on the GC column, the compound enters a mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting charged molecule and its fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint.

The mass spectrum of 5-Undecanone, 3-methyl- would be expected to show characteristic fragmentation patterns for aliphatic ketones. Key fragmentation pathways include alpha-cleavage adjacent to the carbonyl group and the McLafferty rearrangement.

Alpha-Cleavage: Cleavage at the C4-C5 bond would yield an acylium ion at m/z 85. Cleavage at the C5-C6 bond would produce an acylium ion at m/z 113.

McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the beta-bond. For 5-Undecanone, 3-methyl-, this could lead to multiple characteristic fragments depending on which side of the carbonyl group the rearrangement occurs.

Table 2: Predicted Key Mass Fragments for 5-Undecanone, 3-methyl-

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion/Structure | Fragmentation Pathway |

|---|---|---|

| 184 | [C₁₂H₂₄O]⁺ | Molecular Ion (M⁺) |

| 113 | [CH₃(CH₂)₅CO]⁺ | Alpha-cleavage |

| 85 | [CH₃CH₂CH(CH₃)CH₂CO]⁺ | Alpha-cleavage |

| 72 | [C₄H₈O]⁺ | McLafferty Rearrangement |

| 57 | [C₄H₉]⁺ | Alkyl fragment |

Chiral Gas Chromatography for Enantiomeric Excess Determination

5-Undecanone, 3-methyl- possesses a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers (R- and S-isomers). Chiral gas chromatography is the essential technique for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample.

This separation is achieved using a chiral stationary phase (CSP), most commonly based on derivatized cyclodextrins. These cyclic oligosaccharides create a chiral environment within the column, leading to differential interactions (e.g., inclusion complex formation) with the two enantiomers. This results in different retention times for the R- and S-enantiomers, allowing for their baseline separation and quantification. The choice of the specific cyclodextrin (B1172386) derivative (e.g., permethylated beta-cyclodextrin) is critical for achieving optimal separation. This technique is crucial in asymmetric synthesis, where the goal is to produce one enantiomer selectively.

Advanced Spectroscopic Characterization

While chromatography excels at separation, spectroscopy provides detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the complete carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR would be used for the unambiguous structural confirmation of 5-Undecanone, 3-methyl-.

¹H NMR: A proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum would show distinct signals for the methyl and methylene (B1212753) protons, with chemical shifts and multiplicities determined by their proximity to the electron-withdrawing carbonyl group and adjacent protons.

¹³C NMR: A carbon-13 NMR spectrum reveals each unique carbon atom in the molecule. The carbonyl carbon (C5) would be the most downfield signal, typically appearing in the 200-220 ppm region for aliphatic ketones. The other carbon signals would appear in the aliphatic region (approx. 10-50 ppm).

While experimentally determined spectra for 5-Undecanone, 3-methyl- are not readily found in the literature, the expected chemical shifts can be predicted based on established principles and data from analogous structures.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts for 5-Undecanone, 3-methyl-

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Predicted ¹H Multiplicity |

|---|---|---|---|

| C=O (C5) | ~212 | - | - |

| C4 | ~50 | ~2.4 | t |

| C6 | ~42 | ~2.4 | t |

| C3 | ~35 | ~2.1 | m |

| 3-CH₃ | ~19 | ~1.0 | d |

| C2 | ~28 | ~1.5 | m |

| C1 | ~11 | ~0.9 | t |

| C7-C10 | ~22-32 | ~1.2-1.3 | m |

| C11 | ~14 | ~0.9 | t |

Note: Predicted values are estimates. Actual values may vary. (t=triplet, d=doublet, m=multiplet)

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these signals by showing correlations between coupled protons (COSY) and between protons and their directly attached carbons (HSQC).

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups within a molecule by measuring its interaction with infrared radiation. For 5-Undecanone, 3-methyl-, these techniques are instrumental in confirming the presence of key structural features, particularly the carbonyl group of the ketone.

In an FTIR analysis of 5-Undecanone, 3-methyl-, the most prominent absorption band would be due to the C=O stretching vibration of the ketone. mdpi.com This typically appears in a specific region of the infrared spectrum, providing strong evidence for the compound's identity. Additionally, vibrations corresponding to C-H bonds in the methyl and methylene groups of the undecane (B72203) chain would be observed. mdpi.com

While FTIR spectroscopy measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light, providing complementary information. For a relatively non-polar molecule like 5-Undecanone, 3-methyl-, Raman spectroscopy can be particularly useful for analyzing the hydrocarbon backbone.

Table 1: Expected FTIR and Raman Bands for 5-Undecanone, 3-methyl-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) |

| C=O (Ketone) | Stretch | 1715-1725 | 1715-1725 (weak) |

| C-H (Alkyl) | Stretch | 2850-2960 | 2850-2960 (strong) |

| CH₂ | Bend (Scissoring) | ~1465 | ~1465 |

| CH₃ | Bend (Asymmetric) | ~1450 | ~1450 |

| C-C | Stretch | 1000-1250 | 800-1200 |

Note: The exact positions of the absorption bands can be influenced by the molecular environment and sample phase.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 5-Undecanone, 3-methyl-, HRMS can differentiate it from other compounds that may have the same nominal mass but different elemental formulas.

When analyzed by HRMS, 5-Undecanone, 3-methyl- (C₁₂H₂₄O) would yield a molecular ion peak with a very precise m/z value. This accurate mass measurement allows for the calculation of the elemental formula, providing a high degree of confidence in the compound's identification.

In addition to the molecular ion, HRMS can also provide information about the fragmentation pattern of the molecule. This data is useful for structural elucidation, as the fragments correspond to different parts of the molecule breaking apart in a predictable manner.

Table 2: Theoretical Accurate Mass Data for 5-Undecanone, 3-methyl-

| Species | Formula | Theoretical Monoisotopic Mass (Da) |

| [M]⁺ | C₁₂H₂₄O | 184.1827 |

| [M+H]⁺ | C₁₂H₂₅O⁺ | 185.1905 |

| [M+Na]⁺ | C₁₂H₂₄ONa⁺ | 207.1725 |

Hyphenated Techniques and Chemometric Data Processing

To handle complex samples and extract more detailed information, analytical techniques are often combined, or "hyphenated." ijarnd.comchemijournal.com Furthermore, the large datasets generated by modern instruments necessitate the use of advanced statistical methods, known as chemometrics, for data processing and interpretation.

Integration of Multiple Analytical Platforms

Hyphenated techniques couple a separation method with a detection method, providing enhanced analytical power. nih.gov For a volatile compound like 5-Undecanone, 3-methyl-, Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly well-suited technique. ijpsjournal.comresearchgate.net In GC-MS, the gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for each separated component.

Other hyphenated techniques that could be employed include:

Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for less volatile samples or for analyses where derivatization is to be avoided. nih.gov

Gas Chromatography-Fourier-Transform Infrared Spectroscopy (GC-FTIR): Provides infrared spectra of separated compounds, offering complementary information to mass spectra.

The integration of these platforms allows for a more comprehensive analysis, increasing the certainty of identification and the accuracy of quantification. researchgate.net

Application of Chemometrics for Pattern Recognition and Quantitative Analysis

The data produced by techniques like GC-MS and HRMS can be vast and complex. Chemometrics employs multivariate statistical methods to analyze this data, enabling the extraction of meaningful information that might not be apparent from a simple visual inspection of the data.

In the context of analyzing 5-Undecanone, 3-methyl-, chemometrics can be used for:

Pattern Recognition: To identify the presence of 5-Undecanone, 3-methyl- in a complex mixture by comparing its analytical fingerprint (e.g., its mass spectrum and retention time) to a library of known compounds.

Quantitative Analysis: To build calibration models that relate the instrumental response to the concentration of 5-Undecanone, 3-methyl-. This is particularly useful when dealing with complex matrices where interfering compounds may be present.

Data Deconvolution: In cases where chromatographic peaks overlap, chemometric algorithms can be used to separate the signals from the different components, allowing for their individual identification and quantification.

The application of chemometrics significantly enhances the capabilities of modern analytical instruments, enabling more robust and reliable analysis of chemical compounds like 5-Undecanone, 3-methyl-.

Ecological and Inter Species Biological Roles of 5 Undecanone, 3 Methyl

Role in Plant-Environment Interactions

There is currently no available scientific information detailing the role of 5-Undecanone, 3-methyl- in plant-environment interactions. Research has not yet identified this specific compound as being involved in plant allelopathy or as a component of plant defense mechanisms against herbivores or pathogens. Studies on plant allelochemicals and defense compounds have identified a wide array of volatile and non-volatile organic compounds, but 5-Undecanone, 3-methyl- is not among them in the current body of scientific literature.

Microbial Communication and Co-Metabolism

Investigations into the role of volatile organic compounds in microbial communication and co-metabolism are an active area of research. However, there are no specific studies or reports that identify 5-Undecanone, 3-methyl- as a signaling molecule or a substrate in the co-metabolism of microbial communities. The chemical signals used by bacteria and fungi for quorum sensing, biofilm formation, and other interactions are diverse, but the involvement of this particular ketone has not been documented.

Investigations into Semiochemical Properties in Insect Ecology

A thorough review of scientific literature reveals no investigations into the semiochemical properties of 5-Undecanone, 3-methyl- in insect ecology. Consequently, there is no data to suggest it functions as an attractant, repellent, or a component of any insect pheromone. While other ketones are known to play significant roles as semiochemicals, influencing insect behavior such as mating, aggregation, and host location, the specific compound 5-Undecanone, 3-methyl- has not been identified in such a capacity.

Contribution to Atmospheric Volatile Organic Compound (VOC) Cycles

The contribution of specific volatile organic compounds (VOCs) to atmospheric chemistry is a critical area of environmental science. However, there is no available research or data on the emission sources, atmospheric concentrations, or reaction pathways of 5-Undecanone, 3-methyl-. Therefore, its role and contribution to atmospheric VOC cycles, including its potential to participate in the formation of secondary organic aerosols or influence atmospheric oxidant levels, are currently unknown.

Future Research Trajectories and Methodological Innovations for 5 Undecanone, 3 Methyl

Integration of Omics Technologies for Comprehensive Metabolite Profiling

To fully elucidate the biological significance of 5-Undecanone, 3-methyl-, particularly in organisms where it is a natural metabolite, a holistic approach is necessary. The integration of various "omics" technologies can provide a systems-level view of the metabolic networks and regulatory pathways influenced by this ketone.

Detailed research findings indicate that multi-omics approaches are already being applied to complex natural products, such as the medicinal plant Bupleuri Radix, which is known to contain 5-Undecanone, 3-methyl-. Future research can apply these powerful techniques specifically to understand the lifecycle and impact of this compound. By correlating the presence and concentration of 5-Undecanone, 3-methyl- with changes in genes, proteins, and other metabolites, researchers can build a comprehensive profile of its function.

| Technology | Description | Application for 5-Undecanone, 3-methyl- |

| Metabolomics | The large-scale study of small molecules (metabolites) within cells, biofluids, tissues, or organisms. Techniques like GC-MS and LC-MS are used to identify and quantify the complete set of metabolites. | To identify the metabolic pathways where 5-Undecanone, 3-methyl- is an intermediate or endpoint. It can reveal precursor molecules and downstream products, placing the compound within a broader biochemical context. |

| Transcriptomics | The study of the complete set of RNA transcripts (the transcriptome) that are produced by an organism under specific conditions. RNA-Seq is a primary method. | To determine how the presence of 5-Undecanone, 3-methyl- affects gene expression. This can identify genes encoding enzymes involved in its synthesis or degradation, or genes in pathways that are regulated by the compound. |

| Proteomics | The large-scale study of proteins, their structures, and functions. Techniques include mass spectrometry-based methods to identify and quantify proteins. | To identify the specific enzymes and other proteins that interact with, synthesize, or are regulated by 5-Undecanone, 3-methyl-. This can confirm the functional role of genes identified through transcriptomics. |

Advanced Computational Chemistry and Molecular Modeling for Structure-Activity Relationship Prediction

Computational chemistry offers powerful tools for predicting the biological activity and interaction of molecules like 5-Undecanone, 3-methyl- with biological targets, thereby guiding experimental research. These in-silico methods can significantly accelerate the discovery of new applications for the compound.

Molecular dynamics (MD) simulations can be employed to study its behavior and interactions with enzymes or receptors at an atomic level. nih.gov By simulating the compound's movement and binding, researchers can understand the mechanisms that govern its biological effects, such as its potential role as a ligand that modulates receptor activity. nih.gov Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models correlate variations in the chemical structure of a class of molecules with their biological activity, allowing for the prediction of the activities of novel, related compounds.

| Computational Method | Description | Application for 5-Undecanone, 3-methyl- |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | To screen potential protein targets (enzymes, receptors) and predict the binding affinity and mode of interaction for 5-Undecanone, 3-methyl-. |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time, providing detailed information on the conformational changes and stability of the molecule-target complex. | To analyze the stability of the predicted binding poses from docking, understand the dynamics of the interaction, and study its keto-enol tautomerization. nih.gov |

| QSAR Modeling | Develops mathematical relationships between the chemical structure and the biological activity of a set of compounds. | To predict the potential flavor profile, antimicrobial activity, or other biological effects of 5-Undecanone, 3-methyl- and its structural analogs based on their physicochemical properties. |

Development of Sustainable Bioreactor Systems for Controlled Biosynthesis

The industrial production of specialty chemicals like 5-Undecanone, 3-methyl- is increasingly shifting towards sustainable, bio-based methods to replace petroleum-derived syntheses. biorxiv.org The development of engineered microbial strains and optimized bioreactor systems is a key trajectory for the controlled biosynthesis of this ketone.

Research has demonstrated the successful production of other methyl ketones in engineered microorganisms like Pseudomonas taiwanensis and Escherichia coli. biorxiv.orgbiorxiv.org These microbes have their fatty acid metabolism pathways re-routed to produce ketones. biorxiv.org A similar strategy could be developed for 5-Undecanone, 3-methyl-. The biosynthetic pathway would likely start from branched-chain amino acids, which are converted into branched-chain alpha-keto acids. nih.gov A series of enzymatic steps, including decarboxylation and oxidation, would follow. Specifically, the oxidation of a corresponding secondary alcohol is a key step catalyzed by NAD+-dependent secondary alcohol dehydrogenases, which have been identified in various yeasts. nih.govnih.gov

| Proposed Biosynthetic Step | Key Enzyme Class | Rationale/Example |

| Primer Synthesis | Branched-Chain Alpha-Keto Acid (BCKA) Decarboxylase | Essential for initiating the synthesis of branched-chain fatty acids, the likely precursors to the undecanone backbone. nih.gov |

| Chain Elongation | Fatty Acid Synthase (FAS) | Elongates the primer to create the 11-carbon backbone. |

| Thioester Hydrolysis | Thioesterase | Releases the free fatty acid from the FAS complex. |

| Beta-Oxidation & Decarboxylation | Acyl-CoA Oxidase / Hydratase / Dehydrogenase / Thiolase | A modified beta-oxidation pathway to generate a beta-keto acid, followed by decarboxylation to form the ketone. |

| Final Oxidation Step | Secondary Alcohol Dehydrogenase | Oxidation of the precursor 3-methyl-5-undecanol to 5-Undecanone, 3-methyl-. nih.govnih.gov |

Design and Validation of Novel Biosensors for Environmental Monitoring and Detection

As a volatile organic compound (VOC), 5-Undecanone, 3-methyl- may have applications or be an indicator in various fields, necessitating rapid and sensitive detection methods. nih.govnih.gov Designing novel biosensors for its specific detection is a promising area of research, moving beyond laborious and costly methods like gas chromatography/mass spectrometry. nih.govmdpi.com

Future biosensors could be developed based on several principles. Electrochemical biosensors, for example, are highly sensitive and can be miniaturized for portable, real-time analysis. ameteksi.comnih.gov An enzyme-based electrochemical sensor could utilize a specific dehydrogenase or oxygenase that acts on 5-Undecanone, 3-methyl-. nih.govnih.gov The enzymatic reaction would produce or consume a substance that can be detected electrochemically, with the signal being proportional to the ketone's concentration. nih.gov

Another innovative approach involves using biological recognition elements like odorant-binding proteins (OBPs), which have shown promise in detecting other VOCs. nih.gov An impedimetric biosensor could be constructed by immobilizing an OBP with a high affinity for 5-Undecanone, 3-methyl- onto an electrode. nih.govmdpi.com The binding of the ketone to the OBP would cause a measurable change in the electrical impedance at the electrode surface. nih.gov These advanced biosensors could be applied to food quality control, environmental monitoring, or even medical diagnostics. nih.govameteksi.com

| Biosensor Type | Biological Recognition Element | Transduction Mechanism | Potential Application |

| Enzyme-Based Electrochemical | Ketone-specific dehydrogenase or oxygenase | Amperometry or Voltammetry (measures current from redox reactions) | Monitoring industrial fermentation processes or detecting environmental contaminants. nih.govnih.gov |

| Impedimetric | Odorant-Binding Protein (OBP) or specific antibody | Electrochemical Impedance Spectroscopy (measures changes in electrical impedance upon binding) | Food freshness assessment (detecting spoilage markers) or air quality monitoring. nih.govmdpi.com |

| Optical | Fluorescently-labeled enzyme or protein | Fluorescence or Colorimetry (measures changes in light emission or absorption) | High-throughput screening for compound discovery or use in disposable test strips. |

| Semiconductor-Based | Metal-oxide semiconductor functionalized with a catalyst | Chemiresistance (measures change in conductivity) | Low-cost sensors for detecting VOCs in air, including potential ketone contaminants. mdpi.com |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structure and purity of 3-methyl-5-undecanone in synthetic mixtures?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) is critical for assessing purity and identifying volatile byproducts. Compare retention indices and fragmentation patterns with spectral libraries (e.g., NIST Mass Spectral Database ).

- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C) provides structural confirmation. Assign peaks using coupling constants and chemical shift databases. For example, compare methyl group resonances to structurally similar ketones like 2-methyl-5-undecanone (CAS 50639-02-6) .

- Infrared (IR) Spectroscopy can confirm carbonyl (C=O) stretching frequencies (~1700–1750 cm⁻¹) and methyl/methylene vibrations .

Q. What safety protocols should be followed when handling 3-methyl-5-undecanone in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as similar ketones (e.g., 2-undecanone) may cause irritation .

- Ventilation : Work in a fume hood to minimize inhalation risks.

- Storage : Store in airtight containers away from oxidizers, as ketones are prone to degradation over time .

Q. How can researchers determine key physicochemical properties (e.g., boiling point, solubility) of 3-methyl-5-undecanone for experimental design?

- Methodological Answer :

- Experimental Measurement : Use differential scanning calorimetry (DSC) for melting points and distillation for boiling points. Compare with structurally analogous compounds (e.g., 6-undecanone, boiling point 231.5°C ).

- Computational Estimation : Employ group contribution methods (e.g., Joback–Reid) to predict properties like logP (octanol-water partition coefficient) .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields of 3-methyl-5-undecanone across studies be systematically resolved?

- Methodological Answer :

- Design of Experiments (DOE) : Vary catalysts (e.g., acid vs. base), solvents (polar vs. nonpolar), and temperatures to identify optimal conditions.

- Meta-Analysis : Conduct a literature review to isolate variables causing discrepancies (e.g., purity of starting materials, reaction time) .

- Analytical Validation : Replicate key studies using standardized GC-MS protocols to ensure reproducibility .

Q. What computational strategies are effective for predicting the reactivity of 3-methyl-5-undecanone in nucleophilic addition reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Model transition states and activation energies for reactions (e.g., Grignard additions). Validate calculations using experimental data from similar ketones (e.g., 2-undecanone’s IR and NMR spectra ).

- Molecular Dynamics (MD) Simulations : Study solvent effects on reaction kinetics, leveraging databases like PubChem for solvation parameters .

Q. How can enantioselective synthesis of 3-methyl-5-undecanone be optimized using asymmetric catalysis?

- Methodological Answer :

- Chiral Catalysts : Screen organocatalysts (e.g., proline derivatives) or metal-ligand complexes (e.g., BINAP-Ru) for enantiomeric excess (ee).

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to monitor ee. Reference protocols from medicinal chemistry methodologies .

- Kinetic Resolution : Study reaction time and temperature to minimize racemization, informed by kinetic data from analogous ketones .

Data Contradiction and Validation

Q. What strategies address discrepancies in spectral data (e.g., NMR, IR) for 3-methyl-5-undecanone across publications?

- Methodological Answer :

- Cross-Referencing : Compare data with authoritative databases (e.g., NIST , CRC Handbook ). For example, 2-methyl-5-undecanone’s spectral data (CAS 50639-02-6) can help identify positional isomer differences .

- Collaborative Validation : Share raw spectral files with peer labs to confirm peak assignments.

Experimental Design Considerations

Q. How should researchers design kinetic studies for 3-methyl-5-undecanone’s oxidation reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.